2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one” involves multiple steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Formation: The initial step involves the reaction of precursor molecules under controlled conditions to form the basic structure of the compound.
Intermediate Formation: Subsequent reactions involve the formation of intermediates, which are crucial for the final structure. These steps often require catalysts and specific temperature and pressure conditions.
Final Assembly: The final step involves the assembly of the compound’s structure, often requiring purification and crystallization techniques to obtain the desired product.
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch Processing: Involves the synthesis of the compound in large batches, with careful monitoring of reaction conditions to ensure consistency.
Continuous Flow Processing: Utilizes continuous flow reactors to produce the compound in a steady stream, allowing for more efficient production and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound “2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
The compound “2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of “2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This can involve:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to receptors on cell surfaces, triggering signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Properties
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-7-5-11(18)15-12(14-7)17-10(13)6-8(16-17)9-3-2-4-19-9/h2-6H,13H2,1H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEFPTUTBIWPQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N2C(=CC(=N2)C3=CC=CS3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N2C(=CC(=N2)C3=CC=CS3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.